
5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide scaffold, which is a common fragment in many pharmaceuticals . The compound also includes a 5-fluoropyrimidin-2-yl group, which is a key component in many potent antagonists against P2X7 receptors .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible starting material is 2-chloro-5-fluoropyrimidine, which can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 . This reaction forms a C-N bond, which is a key step in the synthesis of many bioactive compounds .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, also known as 5-bromo-2-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide.
Pharmaceutical Research
Anticancer Agents: This compound has shown potential as a lead structure in the development of anticancer agents. The presence of fluoropyrimidine and piperidine moieties can enhance its ability to interact with cancer cell targets, potentially leading to the inhibition of cancer cell proliferation .
Anti-inflammatory Drugs: The compound’s structure suggests it could be modified to develop new anti-inflammatory drugs. The bromine and chlorine atoms may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Neuroscience
Neuroprotective Agents: Research indicates that compounds with similar structures can act as neuroprotective agents. The fluoropyrimidine group may help in crossing the blood-brain barrier, providing protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Psychotropic Drugs: The piperidine moiety in the compound is a common feature in many psychotropic drugs. This suggests potential applications in the development of new treatments for psychiatric disorders, including depression and anxiety .
Agricultural Chemistry
Pesticides: The compound’s structure is conducive to the development of new pesticides. The halogen atoms (bromine and chlorine) can enhance its effectiveness against pests by disrupting their biological processes .
Herbicides: Similar compounds have been used in the development of herbicides. The fluoropyrimidine group can increase the compound’s stability and effectiveness in controlling unwanted vegetation .
Material Science
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties. The halogen atoms can improve the thermal stability and flame retardancy of the polymers .
Organic Electronics: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluoropyrimidine group can improve the electronic properties of these materials .
Analytical Chemistry
Analytical Reagents: The compound can be used as an analytical reagent in various chemical analyses. Its unique structure allows it to interact with specific analytes, making it useful in detecting and quantifying certain substances .
Chromatography Standards: It can serve as a standard in chromatographic techniques, helping to calibrate instruments and ensure accurate measurements in chemical analyses .
Medicinal Chemistry
Drug Design: The compound’s structure makes it a valuable scaffold in drug design. Researchers can modify its functional groups to develop new drugs with improved efficacy and safety profiles.
Pharmacokinetics Studies: It can be used in pharmacokinetics studies to understand how drugs are absorbed, distributed, metabolized, and excreted in the body. The compound’s unique properties can provide insights into the behavior of similar drugs.
Synthesis of Fluorinated Pyridines 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4 Catalytic protodeboronation of pinacol boronic esters Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5 : Environmental Applications of Halogenated Compounds : Biochemical Applications of Fluorinated Compounds : Medicinal Chemistry of Halogenated Compounds
特性
IUPAC Name |
5-bromo-2-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClFN4O/c18-12-1-2-15(19)14(7-12)16(25)21-8-11-3-5-24(6-4-11)17-22-9-13(20)10-23-17/h1-2,7,9-11H,3-6,8H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMXFUNIRMQSTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

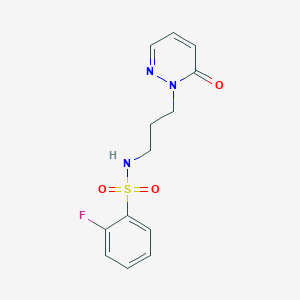
![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)


![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)
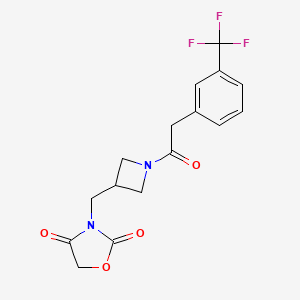
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)
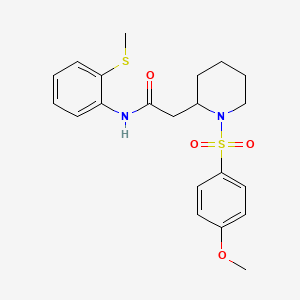
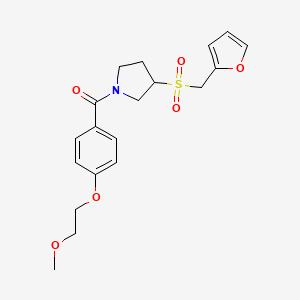
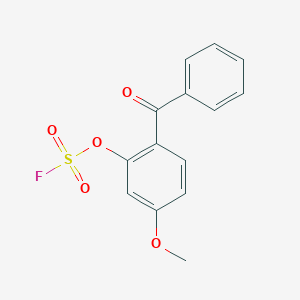


![N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2412648.png)
![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)